Methantheline

描述

This compound is a synthetic antispasmodic. Antispasmodics are used to relieve cramps or spasms of the stomach, intestines, and bladder. This compound is used to treat intestine or stomach ulcers (peptic ulcer disease), intestine problems (irritable bowel syndrome), pancreatitis, gastritis, biliary dyskinesia, pylorosplasm, or urinary problems (reflex neurogenic bladder in children).

A quaternary ammonium compound that acts as an antimuscarinic agent. It has been used in the treatment of PEPTIC ULCER, in gastrointestinal disorders associated with smooth muscle spasm, and in the management of urinary incontinence, and may also be used for the treatment of HYPERHIDROSIS.

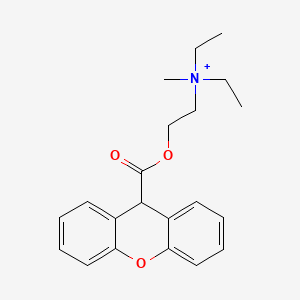

Structure

3D Structure

属性

Key on ui mechanism of action |

Methantheline inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. |

|---|---|

CAS 编号 |

5818-17-7 |

分子式 |

C21H26NO3+ |

分子量 |

340.4 g/mol |

IUPAC 名称 |

diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium |

InChI |

InChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1 |

InChI 键 |

GZHFODJQISUKAY-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

规范 SMILES |

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

其他CAS编号 |

5818-17-7 |

物理描述 |

Solid |

溶解度 |

1.32e-04 g/L |

同义词 |

Banthine methantheline methantheline bromide Vagantin |

产品来源 |

United States |

Foundational & Exploratory

Methantheline bromide chemical structure and properties

An In-Depth Technical Guide to Methantheline Bromide: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound bromide is a synthetic quaternary ammonium compound classified as a non-selective muscarinic acetylcholine receptor antagonist. Historically used for its antispasmodic and antisecretory effects on the gastrointestinal tract, it has been employed in the management of conditions such as peptic ulcer disease and irritable bowel syndrome. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for its characterization.

Chemical Identity and Structure

This compound bromide is a derivative of xanthene-9-carboxylic acid. As a quaternary ammonium salt, it is permanently charged and possesses limited ability to cross the blood-brain barrier.

-

IUPAC Name: diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium bromide[1][2]

-

Synonyms: Banthine, Vagantin, Methanthelinium bromide, Dixamone bromide[1][2][5]

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound bromide are summarized in the table below. There are conflicting reports regarding its solubility in water; however, reputable compendia describe it as freely soluble.[2][3] Its quaternary ammonium structure supports its solubility in polar solvents.

| Property | Value | Reference(s) |

| Appearance | White or nearly white, crystalline solid; solid powder. | [2][3] |

| Melting Point | 174.5–176 °C | [2][3][6] |

| Solubility | Freely soluble in water and alcohol; practically insoluble in ether; soluble in DMSO. | [2][3] |

| pH (2% aq. solution) | 5.0–5.5 | [3] |

| UV max (in alcohol) | 246 nm, 282 nm | [3] |

| Hygroscopicity | Very slightly hygroscopic. Aqueous solutions tend to hydrolyze over several days. | [3][7] |

| pKa | Not applicable (permanently charged quaternary ammonium cation). | |

| XLogP3-AA (Computed) | 1.3 | [8] |

Pharmacology

This compound bromide is an anticholinergic agent that acts peripherally to reduce smooth muscle spasm and glandular secretions.[9][10]

| Pharmacological Parameter | Description | Value(s) | Reference(s) |

| Mechanism of Action | Competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). | - | [9][11] |

| Primary Therapeutic Target | M3 muscarinic receptors on gastrointestinal smooth muscle and secretory glands. | - | [12] |

| Pharmacodynamics | Reduces gastric acid secretion and decreases gastrointestinal motility. | EC₅₀ (for salivation reduction): 5.5 ng/mL | [9][12][13] |

| Pharmacokinetics (Human) | Absorption: Slowly absorbed after oral administration. Tmax: ~2.5–3 hours Elimination Half-Life: ~2 hours | Tmax: 2.5–3 ht½: ~2 h | [13] |

| Toxicity | LD₅₀ (intraperitoneal, mouse): 76 mg/kg | 76 mg/kg | [3][6] |

Mechanism of Action and Signaling Pathway

This compound bromide exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors. In the gastrointestinal tract, the primary target for its therapeutic effect is the M3 receptor subtype, which is coupled to the Gq/11 G-protein.[12]

Upon binding of an agonist like ACh, the M3 receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The resulting increase in intracellular Ca²⁺ leads to smooth muscle contraction and glandular secretion.

This compound bromide, as an antagonist, occupies the receptor's binding site without activating it, thereby preventing this signaling cascade and leading to smooth muscle relaxation and reduced secretion.[9][10][11]

Key Experimental Protocols

Characterization of a muscarinic antagonist like this compound bromide involves a series of in vitro and analytical experiments to determine its affinity, potency, and purity.

Muscarinic Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound bromide for muscarinic receptor subtypes.

-

Methodology: This is typically a competitive radioligand binding assay. A preparation of cells or tissues expressing the target receptor (e.g., CHO cells expressing human M3 receptors) is incubated with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound (this compound bromide). The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound. The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[1][11][12]

In Vitro Functional Assay (Guinea Pig Ileum)

-

Objective: To determine the functional potency (pA₂) of this compound bromide as a competitive antagonist.

-

Methodology: A segment of the guinea pig ileum, which contains M3 receptors, is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated. The tissue is connected to an isometric force transducer to record contractions. A cumulative concentration-response curve is generated for an agonist like acetylcholine (ACh) to establish a baseline. The tissue is then washed and pre-incubated with a fixed concentration of this compound bromide for a specific period. The ACh concentration-response curve is then repeated in the presence of the antagonist. A competitive antagonist will cause a rightward parallel shift in the curve without reducing the maximum response. By repeating this process with several antagonist concentrations, a Schild plot can be constructed to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the original response.[4][9][14][15]

Purity and Identity Analysis (High-Performance Liquid Chromatography)

-

Objective: To determine the purity of a this compound bromide sample and confirm its identity.

-

Methodology: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed. While a specific monograph for this compound bromide may exist, a general approach can be described based on methods for similar compounds like propantheline bromide.[13][16]

-

Column: A C8 or C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at one of its absorbance maxima, such as 254 nm or 282 nm.

-

Procedure: A standard solution of known concentration and the test sample are injected into the HPLC system. The retention time of the major peak in the sample should match that of the standard. Purity is assessed by calculating the area of the main peak as a percentage of the total area of all peaks detected. The method should be validated for specificity, linearity, accuracy, and precision.

-

References

- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 4. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]

- 5. selectscience.net [selectscience.net]

- 6. GSRS [precision.fda.gov]

- 7. This compound Bromide | C21H26BrNO3 | CID 5883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. This compound Bromide [drugfuture.com]

- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eprints.usm.my [eprints.usm.my]

- 12. mtc-usa.com [mtc-usa.com]

- 13. youtube.com [youtube.com]

- 14. Guinea Pig Ileum [norecopa.no]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of propantheline bromide in serum by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]

Methantheline's Interaction with Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of methantheline at muscarinic acetylcholine receptors. This compound is a synthetic quaternary ammonium compound classified as a competitive, non-selective muscarinic antagonist. It exerts its effects by blocking the binding of the endogenous neurotransmitter acetylcholine to muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation. This document summarizes key quantitative data on its binding and functional activity, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] This means that it binds to the same site on the receptor as acetylcholine but does not activate it, thereby preventing acetylcholine from binding and initiating a cellular response. While generally considered non-selective, this compound exhibits a slight preference for the M1 and M4 receptor subtypes in functional inhibition assays.[1]

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound (referred to as methanthelinium bromide or MB in the source) at human M1-M5 muscarinic receptors have been characterized through radioligand binding and functional assays. The data are summarized in the tables below.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptor Subtypes

This table presents the equilibrium dissociation constants (Kᵢ) of this compound at each human muscarinic receptor subtype, determined by competitive radioligand binding assays against [³H]N-methylscopolamine ([³H]NMS). The values are presented as the negative logarithm of the Kᵢ (logKᵢ). A higher logKᵢ value indicates a higher binding affinity.

| Receptor Subtype | logKᵢ (± S.E.) |

| hM1 | 8.68 ± 0.14 |

| hM2 | 8.27 ± 0.07 |

| hM3 | 8.71 ± 0.15 |

| hM4 | 8.25 ± 0.11 |

| hM5 | 8.58 ± 0.07 |

Data sourced from Tränkle et al., 2018.[1]

Table 2: Functional Antagonism of this compound at Human Muscarinic Receptor Subtypes

This table displays the equilibrium dissociation constants (Kₒ) of this compound determined from its ability to inhibit acetylcholine-induced functional responses. The values are presented as the negative logarithm of the Kₒ (logKₒ). A higher logKₒ value signifies greater functional potency.

| Receptor Subtype | logKₒ (± S.E.) |

| hM1 | 9.53 ± 0.05 |

| hM2 | 8.79 ± 0.06 |

| hM3 | 8.43 ± 0.04 |

| hM4 | 9.33 ± 0.05 |

| hM5 | 8.80 ± 0.05 |

Data sourced from Tränkle et al., 2018.[1]

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the general procedure for determining the binding affinity of this compound for muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

-

Radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).

-

Unlabeled this compound bromide.

-

Assay buffer (e.g., phosphate-buffered saline, PBS).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, a constant concentration of cell membranes and radiolabeled antagonist are incubated with varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Inhibition Assay (Schild Analysis)

This protocol describes a general method for determining the functional potency (Kₒ) of this compound as a competitive antagonist.

Objective: To quantify the antagonistic effect of this compound on acetylcholine-induced cellular responses mediated by specific muscarinic receptor subtypes.

Materials:

-

Whole cells expressing a specific human muscarinic receptor subtype.

-

Acetylcholine (agonist).

-

This compound bromide (antagonist).

-

Appropriate assay buffer.

-

A system to measure the cellular response (e.g., a fluorometer for calcium imaging or a plate reader for second messenger accumulation assays).

Procedure:

-

Cell Preparation: Cells expressing the target muscarinic receptor are prepared and plated.

-

Agonist Dose-Response: A cumulative concentration-response curve for acetylcholine is generated to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

-

Antagonist Incubation: The cells are pre-incubated with a fixed concentration of this compound for a period sufficient to ensure equilibrium.

-

Shifted Agonist Dose-Response: In the continued presence of this compound, a new cumulative concentration-response curve for acetylcholine is generated.

-

Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of this compound.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the EC₅₀ of acetylcholine in the presence of this compound to the EC₅₀ in the absence of this compound) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the this compound concentration. The x-intercept of the linear regression of this plot provides the pA₂ value, which is the negative logarithm of the Kₒ.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Mechanism of this compound's competitive antagonism at a muscarinic receptor.

References

Methantheline Bromide: A Technical Guide for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methantheline bromide, a synthetic quaternary ammonium antimuscarinic agent, has historically been a valuable tool in scientific research for investigating the cholinergic nervous system.[1] While its clinical use has been largely superseded by more selective agents, it remains a relevant compound for studying the effects of non-selective muscarinic receptor antagonism.[1] This technical guide provides an in-depth overview of this compound bromide's mechanism of action, its application in experimental settings, and detailed protocols for its use in scientific research.

This compound bromide acts as a competitive antagonist of acetylcholine at muscarinic receptors.[2] By blocking these receptors, it inhibits the effects of parasympathetic nerve stimulation, leading to a reduction in smooth muscle contraction and glandular secretions.[1] Its primary use in research has been to probe the function of muscarinic receptors in various tissues, particularly in the gastrointestinal and respiratory systems.

Mechanism of Action and Signaling Pathway

This compound bromide exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs) on the surface of effector cells.[2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.[3]

This compound bromide is a non-selective antagonist, meaning it binds to all five muscarinic receptor subtypes with relatively high affinity.[4] The binding of an agonist like acetylcholine to M1, M3, and M5 receptors activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC lead to various cellular responses, including smooth muscle contraction.[3]

The M2 and M4 receptors are coupled to the Gi/o protein, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] By blocking these receptors, this compound bromide prevents the physiological responses mediated by acetylcholine.

Figure 1: Signaling pathway of muscarinic receptor activation and its inhibition by this compound bromide.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound bromide.

Table 1: Binding Affinity of this compound Bromide for Human Muscarinic Receptors (logKI)

| Receptor Subtype | logKI (± S.E.) |

| hM1 | 8.68 ± 0.14 |

| hM2 | 8.27 ± 0.07 |

| hM3 | 8.71 ± 0.15 |

| hM4 | 8.25 ± 0.11 |

| hM5 | 8.58 ± 0.07 |

| Data from equilibrium inhibition binding curves between [3H]NMS and this compound bromide, analyzed using a competitive model.[4] |

Table 2: Functional Antagonism of this compound Bromide at Human Muscarinic Receptors (logKB)

| Receptor Subtype | logKB (± S.E.) |

| hM1 | 9.53 ± 0.05 |

| hM2 | 8.79 ± 0.06 |

| hM3 | 8.43 ± 0.04 |

| hM4 | 9.33 ± 0.05 |

| hM5 | 8.80 ± 0.05 |

| Data from the functional inhibition of acetylcholine-induced responses by this compound bromide.[4] |

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay (Isolated Organ Bath)

This protocol describes a general procedure for assessing the effect of this compound bromide on agonist-induced smooth muscle contraction using an isolated organ bath setup. Tissues commonly used include guinea pig ileum, trachea, or bladder.

Materials:

-

Isolated tissue (e.g., guinea pig ileum)

-

Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Isolated organ bath system with a force-displacement transducer

-

Agonist (e.g., Carbachol or Acetylcholine)

-

This compound bromide stock solution

-

Data acquisition system

Procedure:

-

Prepare the isolated tissue and mount it in the organ bath containing the physiological salt solution.

-

Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.

-

Record a baseline contractile response.

-

Construct a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the bath and recording the resulting contraction.

-

Wash the tissue thoroughly to return to baseline.

-

Incubate the tissue with a known concentration of this compound bromide for a predetermined time (e.g., 20-30 minutes).

-

In the presence of this compound bromide, repeat the cumulative concentration-response curve for the agonist.

-

Repeat steps 5-7 with increasing concentrations of this compound bromide.

-

Analyze the data to determine the IC50 of this compound bromide or to perform a Schild analysis to calculate the pA2 value.

Figure 2: Experimental workflow for an in vitro smooth muscle contraction assay.

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of this compound bromide for a specific muscarinic receptor subtype expressed in a cell line or tissue homogenate.

Materials:

-

Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), a high-affinity muscarinic antagonist.

-

Unlabeled this compound bromide for competition.

-

Assay buffer (e.g., phosphate buffer).

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like atropine).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound bromide.

-

In a reaction tube, add the cell membranes/homogenate, a fixed concentration of the radioligand, and either buffer (for total binding), a competing concentration of unlabeled this compound bromide, or the non-specific binding control.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the concentration of this compound bromide and analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Figure 3: Workflow for a radioligand binding assay.

Conclusion

This compound bromide remains a useful pharmacological tool for the in vitro and in vivo study of the muscarinic cholinergic system. Its non-selective antagonist properties allow for the broad inhibition of muscarinic receptor function, providing a baseline for comparison with more subtype-selective compounds. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers utilizing this compound bromide in their investigations. As with any pharmacological agent, careful consideration of its non-selective nature is crucial for the accurate interpretation of experimental results.

References

- 1. What is this compound Bromide used for? [synapse.patsnap.com]

- 2. This compound Bromide | C21H26BrNO3 | CID 5883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of methanthelinium binding and function at human M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Structure-Activity Relationship of Methantheline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline is a synthetic quaternary ammonium anticholinergic agent that has been utilized for its antimuscarinic properties, particularly in the treatment of gastrointestinal disorders. This technical guide provides an in-depth exploration of the synthesis of this compound and its structural analogue, Propantheline, detailing the necessary precursors and reaction schemes. A significant focus is placed on the structure-activity relationship (SAR) of this compound and related compounds, elucidating the molecular features crucial for their antagonist activity at muscarinic acetylcholine receptors. This document also includes detailed experimental protocols for key assays used to characterize these compounds and visualizes the underlying signaling pathways and experimental workflows through Graphviz diagrams, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Introduction

This compound bromide, chemically known as N,N-diethyl-N-methyl-2-((9H-xanthen-9-ylcarbonyl)oxy)ethanaminium bromide, is a potent muscarinic receptor antagonist.[1] Its mechanism of action involves the competitive inhibition of acetylcholine at postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[2] This antagonism results in a reduction of smooth muscle spasm and gastric acid secretion, making it historically useful in the management of peptic ulcers and other gastrointestinal hypermotility conditions.[3] The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.

The study of this compound and its analogues, such as Propantheline, provides valuable insights into the structure-activity relationships of quaternary ammonium anticholinergics. Understanding the impact of structural modifications on receptor affinity and selectivity is crucial for the design of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis of this compound and Propantheline

The synthesis of this compound and its close analogue Propantheline involves the esterification of xanthene-9-carboxylic acid followed by quaternization of the resulting amino ester.

Synthesis of the Precursor: Xanthene-9-carboxylic acid

A common route to xanthene-9-carboxylic acid starts from xanthone, which is reduced to 9-hydroxyxanthene (xanthen-9-ol). This intermediate is then cyanated to form 9-cyanoxanthene, followed by hydrolysis to yield xanthene-9-carboxylic acid.[4][5]

Synthesis of this compound Bromide

A direct, one-pot synthesis of this compound bromide has been described, avoiding the isolation of the intermediate tertiary amine.[6]

Reaction Scheme:

Sodium xanthene-9-carboxylate + Diethyl methyl bromoethylammonium bromide → this compound bromide + Sodium bromide

Experimental Protocol:

-

Materials: Sodium xanthene-9-carboxylate, Diethyl methyl bromoethylammonium bromide, Isopropanol.

-

Procedure: A slurry of sodium xanthene-9-carboxylate in isopropanol is prepared. Diethyl methyl bromoethylammonium bromide is added to the slurry with stirring. The reaction mixture is heated for several hours. After cooling, the precipitated sodium bromide is removed by filtration. This compound bromide crystallizes from the filtrate upon further cooling.

Synthesis of Propantheline Bromide

The synthesis of Propantheline follows a two-step process involving the formation of an amino ester intermediate, which is then quaternized.[7]

Step 1: Esterification of Xanthene-9-carboxylic acid

Xanthene-9-carboxylic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride. The resulting xanthene-9-carbonyl chloride is then reacted with 2-(diisopropylamino)ethanol to form the tertiary amino ester, 2-(diisopropylamino)ethyl 9H-xanthene-9-carboxylate.[7]

Step 2: Quaternization

The tertiary amino ester is subsequently alkylated with methyl bromide to yield the quaternary ammonium salt, Propantheline bromide.[7]

Structure-Activity Relationship (SAR)

The anticholinergic activity of this compound and its analogues is highly dependent on their molecular structure. The key structural features influencing their potency and selectivity include the quaternary ammonium head, the ester group, and the bulky xanthene moiety.

The general SAR for this class of compounds can be summarized as follows:[7]

-

Quaternary Ammonium Group: The positively charged nitrogen is essential for binding to the anionic site of the muscarinic receptor. The size and nature of the alkyl groups on the nitrogen influence selectivity and potency.

-

Ester Group: The ester functionality is a critical pharmacophoric element, contributing to the binding affinity.

-

Bulky Acyl Group: A large, bulky group, such as the tricyclic xanthene ring system in this compound and Propantheline, is a common feature of potent muscarinic antagonists. This bulky group is thought to interact with a hydrophobic region of the receptor, enhancing binding affinity.

-

Ethylene Bridge: The distance between the ester group and the quaternary nitrogen, provided by the ethylene bridge, is optimal for antagonist activity.

Propantheline, with its diisopropyl substitution on the nitrogen, generally exhibits greater antimuscarinic potency compared to the diethyl-substituted this compound. This suggests that the increased steric bulk around the nitrogen atom can enhance receptor affinity.

Quantitative SAR Data

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| Atropine | 9.0 | 9.1 | 9.2 | 9.0 | 8.9 |

| Pirenzepine | 8.2 | 6.7 | 6.9 | 7.5 | 7.0 |

| Darifenacin | 7.7 | 8.1 | 8.8 | 7.8 | 8.3 |

| Oxybutynin | 8.1 | 8.0 | 8.5 | 8.1 | 8.2 |

| Tolterodine | 8.6 | 8.4 | 8.8 | 8.5 | 8.7 |

Note: pKi = -log(Ki). Higher pKi values indicate higher binding affinity. Data is compiled from various sources for illustrative purposes and direct comparison may be limited by different experimental conditions.

Experimental Protocols

The characterization of muscarinic antagonists like this compound involves various in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor subtype.

-

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptor subtypes.

-

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

-

Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

A parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist (e.g., atropine) to determine non-specific binding.

-

After reaching equilibrium, the membrane-bound radioactivity is separated from the free radioligand by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (e.g., Isolated Tissue Bath)

These assays measure the ability of an antagonist to inhibit the physiological response induced by a muscarinic agonist.

-

Objective: To determine the functional antagonist potency (pA2 value) of this compound.

-

Materials:

-

Isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum).

-

Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated.

-

Muscarinic agonist (e.g., carbachol).

-

Test compound (this compound).

-

Isotonic transducer and recording system.

-

-

Procedure:

-

The isolated tissue is mounted in the organ bath and allowed to equilibrate.

-

A cumulative concentration-response curve to the agonist (carbachol) is generated to establish a baseline contractile response.

-

The tissue is washed, and then incubated with a fixed concentration of the antagonist (this compound) for a defined period.

-

A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

The procedure is repeated with increasing concentrations of the antagonist.

-

The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of the antagonist.

-

The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, is determined from the x-intercept of the Schild regression line.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's pharmacology and development.

Caption: A simplified workflow for the synthesis of this compound Bromide.

Caption: Signaling pathway of the M3 muscarinic receptor and its inhibition by this compound.

Caption: Logical relationships in the SAR of this compound and its analogs.

Conclusion

This compound remains a significant molecule for the study of anticholinergic drugs, offering a clear example of the structural requirements for potent muscarinic antagonism. Its synthesis, while involving multiple steps, relies on well-established chemical transformations. The structure-activity relationship highlights the importance of the quaternary ammonium head, a bulky hydrophobic moiety, and a specific spatial arrangement of these features for effective receptor blockade. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the development of new, more selective muscarinic receptor antagonists for a variety of therapeutic applications. This guide serves as a comprehensive technical resource to aid researchers in this endeavor.

References

- 1. [Analytical study of anticholinergics of the carboxylic acid ester group. II. Other methods of determination of 2-(diisopropylamino)-ethyl xanthene-9-carboxylate methobromide and 2-diethylaminoethyl xanthene-9-carboxylate methobromide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN104650023A - Method for preparing propantheline bromide and intermediate xanthene-7-carboxylic acid of propantheline bromide - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. CN101735192A - Method for producing propantheline bromide intermediate Xanthene-9-carboxylic acid - Google Patents [patents.google.com]

- 5. CN1053443C - Method for prepn. of probanthine bromide and its intermediate xanthene-9-carboxylic acid - Google Patents [patents.google.com]

- 6. DE1044102B - Process for the preparation of esters of xanthene-9-carboxylic acid - Google Patents [patents.google.com]

- 7. PROPANTHELINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

The Discovery and Development of Quaternary Ammonium Antimuscarinic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quaternary ammonium antimuscarinic compounds represent a cornerstone in the treatment of various conditions characterized by cholinergic overactivity, most notably chronic obstructive pulmonary disease (COPD) and overactive bladder. Their defining characteristic, a permanently charged nitrogen atom, confers distinct pharmacokinetic and pharmacodynamic properties, primarily limiting their ability to cross the blood-brain barrier and thus reducing central nervous system side effects compared to their tertiary amine counterparts. This technical guide provides an in-depth exploration of the discovery, mechanism of action, structure-activity relationships, and key experimental protocols used in the development of these important therapeutic agents.

Introduction: A Historical Perspective

The development of antimuscarinic agents dates back to the use of naturally occurring belladonna alkaloids like atropine. However, the therapeutic utility of these tertiary amines was often limited by their significant central nervous system (CNS) side effects. The quest for peripherally selective antimuscarinics led to the exploration of quaternary ammonium derivatives. By introducing a permanent positive charge on the nitrogen atom, the lipophilicity of these compounds is significantly reduced, hindering their passage across the blood-brain barrier.[1][2] This pivotal modification paved the way for the development of drugs with improved safety profiles for treating respiratory and urological disorders.

Key milestones in the discovery of quaternary ammonium antimuscarinics include the synthesis and development of:

-

Ipratropium bromide: One of the first widely used inhaled quaternary ammonium antimuscarinics for the management of COPD.

-

Tiotropium bromide: A long-acting muscarinic antagonist (LAMA) that revolutionized COPD therapy with its once-daily dosing regimen.[3]

-

Aclidinium bromide: Another LAMA developed for COPD, offering a twice-daily dosing option.[4]

Mechanism of Action and Signaling Pathways

Quaternary ammonium antimuscarinic compounds act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[5] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[6] The therapeutic effects of quaternary ammonium antimuscarinics in respiratory and bladder disorders are primarily mediated through the blockade of M3 receptors, which are predominantly located on airway smooth muscle and the detrusor muscle of the bladder.

Muscarinic Receptor Signaling Pathways:

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction. DAG activates protein kinase C (PKC).[7][8][9]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

The antagonism of M3 receptors by quaternary ammonium compounds prevents acetylcholine-induced bronchoconstriction and bladder contraction.

Figure 1: M3 Muscarinic Receptor Gq Signaling Pathway.

Structure-Activity Relationships

The pharmacological activity of quaternary ammonium antimuscarinic compounds is governed by their chemical structure. Key structural features influencing their potency and selectivity include:

-

The Quaternary Ammonium Head: The positively charged nitrogen is crucial for binding to the anionic site of the muscarinic receptor. The size and nature of the alkyl groups attached to the nitrogen can influence potency and selectivity.[10]

-

The Ester Moiety: Many potent antimuscarinics are esters. The nature of the acid and alcohol components of the ester is critical for activity.

-

The Acyl Group: Bulky, hydrophobic acyl groups are often found in potent antagonists.

-

The Distance between the Nitrogen and the Ester Group: An optimal distance is required for effective binding to the receptor.

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (IC50/EC50) of quaternary ammonium antimuscarinics for different muscarinic receptor subtypes are critical parameters evaluated during drug development. These values provide insights into a compound's selectivity and potential therapeutic and side-effect profile.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 IC50 (nM) | M2 IC50 (nM) | M3 IC50 (nM) |

| Ipratropium | - | - | - | - | - | 2.9[11] | 2.0[11] | 1.7[11] |

| Tiotropium | High Affinity[12] | High Affinity[12] | High Affinity[12] | - | - | - | - | - |

| Aclidinium | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | Subnanomolar affinity for M1-M5 | - | - | - |

| Glycopyrrolate | ~9.1 (pKi)[12] | ~8.8 (pKi)[12] | ~9.3 (pKi)[12] | - | - | - | - | - |

Note: Data is compiled from various sources and experimental conditions may differ. A higher pKi value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.[12]

Pharmacokinetic Properties

The quaternary ammonium structure significantly influences the pharmacokinetic profile of these drugs, leading to low oral bioavailability and limited systemic exposure after inhalation.

| Compound | Bioavailability (Inhaled) | Terminal Half-life | Primary Route of Excretion |

| Ipratropium | ~7%[12] | ~2 hours[13] | Renal (unchanged drug) |

| Tiotropium | ~19.5%[3] | 5-6 days[3] | Renal (unchanged drug) |

| Aclidinium | <5% (systemic) | 2-3 hours | Urine (as metabolites) |

Experimental Protocols

The development and characterization of quaternary ammonium antimuscarinic compounds rely on a suite of in vitro and in vivo experimental assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells).

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB)).

-

Test compound and a known non-labeled antagonist (for determining non-specific binding).

-

Binding buffer (e.g., PBS or Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Figure 2: Workflow for a Radioligand Binding Assay.

In Vitro Functional Assays (Isolated Tissue Bath)

These assays measure the functional potency (EC50 or pA2) of an antagonist by assessing its ability to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the functional antagonist potency of a test compound on isolated smooth muscle tissue.

Materials:

-

Isolated tissue preparation (e.g., guinea pig trachea or bladder strips).

-

Organ bath system with isometric force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

Test compound.

Procedure:

-

Tissue Preparation: Dissect and mount the tissue in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a defined period.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve to the muscarinic agonist to establish a baseline contractile response.

-

Antagonist Incubation: After washing out the agonist, incubate the tissue with the test compound for a specific duration.

-

Shifted Agonist Curve: In the continued presence of the antagonist, generate a second concentration-response curve to the agonist.

-

Data Analysis: The antagonist will cause a rightward shift in the agonist concentration-response curve. The magnitude of this shift is used to calculate the pA2 value, a measure of antagonist potency.

Figure 3: Workflow for an Isolated Tissue Functional Assay.

Conclusion

The discovery and development of quaternary ammonium antimuscarinic compounds have significantly advanced the management of obstructive lung diseases and overactive bladder. Their unique chemical structure provides a peripherally selective mechanism of action, thereby minimizing CNS-related adverse effects. The continued application of sophisticated in vitro and in vivo pharmacological assays will undoubtedly lead to the development of even more selective and effective agents in the future. This guide has provided a comprehensive overview of the core principles and experimental methodologies that underpin the research and development of this vital class of therapeutic agents.

References

- 1. The relative selectivity of anticholinergic drugs for the M1 and M2 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. Different behavior toward muscarinic receptor binding between quaternary anticholinergics and their tertiary analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. "Mono Quaternary Ammonium Salts and Methods for Modulating Neuronal Nic" by Peter A. Crooks, Linda P. Dwoskin et al. [uknowledge.uky.edu]

- 9. Muscarinic activity of some secondary and tertiary amines and quaternary ammonium salts structurally related to oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ics.org [ics.org]

Methantheline's Impact on the Gastrointestinal Tract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline is a synthetic quaternary ammonium antimuscarinic agent historically used in the management of gastrointestinal disorders characterized by hypermotility and hypersecretion, such as peptic ulcer disease and irritable bowel syndrome.[1][2] As a non-selective muscarinic antagonist, it competitively inhibits the action of acetylcholine at postganglionic parasympathetic neuroeffector sites.[2] This guide provides a comprehensive overview of the pharmacological effects of this compound on the gastrointestinal tract, with a focus on quantitative data, detailed experimental protocols, and relevant signaling pathways. Due to the limited availability of recent quantitative data specifically for this compound, this guide also incorporates data from studies on propantheline, a structurally and functionally similar anticholinergic agent, to provide a more complete understanding.

Mechanism of Action

This compound exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells and secretory glands of the gastrointestinal tract.[1][3] Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating gut motility and secretions.[1] By antagonizing these receptors, this compound effectively reduces the stimulatory effects of the vagus nerve on the digestive system.

The primary targets in the gastrointestinal tract are the M1 receptors on enteric neurons and M3 receptors on smooth muscle cells and secretory glands.[4] Blockade of M3 receptors directly leads to a reduction in smooth muscle contraction and glandular secretion.

Quantitative Data on Gastrointestinal Effects

The following tables summarize the quantitative effects of this compound and the related compound propantheline on various gastrointestinal parameters.

Gastric Acid Secretion

Anticholinergic agents like this compound reduce both basal and stimulated gastric acid secretion.

Table 1: Effect of Propantheline on Gastric Acid Secretion

| Agent | Dose | Condition | Parameter | Inhibition (%) | Species | Reference |

| Propantheline | 15 mg (oral) | Food-stimulated | Acid Secretion | 29 ± 10 | Human | [3] |

| Propantheline | 48 mg (avg, oral) | Food-stimulated | Acid Secretion | 29 ± 11 | Human | [3] |

| Propantheline | 15 mg + Cimetidine | Food-stimulated | Acid Secretion | Greater than either drug alone | Human | [3] |

| Propantheline Bromide | 0.03-0.3 mg/kg (i.v.) | Basal and Pentagastrin-stimulated | Total Acid Output | Inhibition observed | Rhesus Monkey | [1] |

| Propantheline Bromide | 7.5 mg/h (i.v. infusion) | Basal or Pentagastrin-stimulated | Acid Secretion Rate and Output | Moderate to marked decrease | Human | [5] |

Gastrointestinal Motility

This compound and related compounds decrease the tone and motility of the stomach and intestines, leading to delayed gastric emptying and intestinal transit.

Table 2: Effect of Propantheline on Gastric Emptying and Intestinal Motility

| Agent | Dose | Method | Parameter | Effect | Species | Reference |

| Propantheline Bromide | 30 mg (oral) | 113m-Indium-labeled liquid meal | Gastric half-emptying time | Increased from 68 min (placebo) to 135 min | Human | [6] |

| Propantheline | Not specified | Paracetamol absorption | Gastric emptying | Delayed | Human | [7][8] |

| Propantheline Bromide | Orally administered | Esophageal manometry | Peristaltic wave amplitude (smooth muscle) | Dramatically lowered (P < 0.001) | Human | [7] |

| Propantheline Bromide | Orally administered | Esophageal manometry | Wave velocity (proximal smooth muscle) | Decreased (P < 0.05) | Human | [7] |

| Propantheline Bromide | Orally administered | Esophageal manometry | Lower esophageal sphincter resting pressure | Weakly but significantly diminished (P < 0.05) | Human | [7] |

Note: Specific quantitative data on this compound's effect on gastrointestinal motility was limited in the reviewed literature.

Experimental Protocols

Detailed, replicable experimental protocols for this compound are scarce in recent literature. The following sections describe the general methodologies for key experiments used to evaluate the gastrointestinal effects of anticholinergic drugs.

In Vitro Smooth Muscle Contractility (Organ Bath)

This protocol is a standard method for assessing the direct effect of a substance on smooth muscle contractility.

Objective: To determine the dose-response relationship of this compound on isolated intestinal smooth muscle strips.

General Procedure:

-

Tissue Preparation: A segment of animal intestine (e.g., rat or guinea pig ileum) is excised and placed in a physiological salt solution (e.g., Krebs solution), aerated with 95% O2 and 5% CO2. Longitudinal or circular smooth muscle strips are prepared.

-

Mounting: The muscle strip is suspended in an organ bath containing the physiological salt solution maintained at 37°C. One end is fixed, and the other is attached to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

-

Contraction Induction: A contractile agent (e.g., acetylcholine or carbachol) is added to the bath to induce a stable contraction.

-

This compound Administration: Increasing concentrations of this compound are added cumulatively to the bath, and the relaxation of the muscle strip is recorded.

-

Data Analysis: The percentage of inhibition of the pre-contracted tone is calculated for each this compound concentration to construct a dose-response curve and determine the IC50.

In Vivo Intestinal Transit (Charcoal Meal Test)

This protocol assesses the effect of a drug on the rate of intestinal transit in small animals.

Objective: To quantify the effect of this compound on the intestinal transit time in mice or rats.

General Procedure:

-

Fasting: Animals are fasted for a specific period (e.g., 6-18 hours) with free access to water to ensure an empty stomach.[9][10]

-

Drug Administration: this compound or vehicle is administered orally or via injection at a predetermined time before the charcoal meal.

-

Charcoal Meal Administration: A non-absorbable marker, typically a suspension of charcoal in a vehicle like methylcellulose, is administered orally.[2][9][10]

-

Euthanasia and Dissection: After a set time, the animals are euthanized, and the small intestine is carefully dissected from the pylorus to the cecum.

-

Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.

-

Data Analysis: The intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

Gastric Acid Secretion Measurement (Perfused Stomach Preparation)

This in situ method allows for the continuous measurement of gastric acid secretion in anesthetized animals.

Objective: To measure the effect of this compound on basal and stimulated gastric acid secretion.

General Procedure:

-

Animal Preparation: An animal, typically a rat, is anesthetized.[11][12]

-

Surgical Procedure: Cannulas are inserted into the esophagus and the pylorus. The stomach is then continuously perfused with a solution (e.g., saline or a weak base).[11][12]

-

Measurement: The pH and/or the acidity of the perfusate exiting the stomach is continuously monitored using a pH meter and/or by titration.

-

Stimulation: A secretagogue (e.g., histamine or pentagastrin) can be administered to stimulate acid secretion.

-

This compound Administration: this compound is administered (e.g., intravenously), and the change in acid output is recorded.

-

Data Analysis: The rate of acid secretion (e.g., in mEq/min) is calculated and compared between control, stimulated, and this compound-treated conditions.

Signaling Pathways and Logical Relationships

The overarching effect of this compound on the gastrointestinal tract is a consequence of its interference with the parasympathetic nervous system's control over digestive functions.

Conclusion

This compound is a potent anticholinergic agent that significantly impacts gastrointestinal function by reducing acid secretion and motility. While it has been largely superseded by more selective and better-tolerated drugs, it remains an important compound for understanding the role of the parasympathetic nervous system in the regulation of the digestive tract. The lack of recent, detailed quantitative data and standardized protocols for this compound highlights a gap in the current literature. Further research with modern techniques would be valuable for a more precise characterization of its pharmacological profile. The data and protocols presented in this guide, including those for the related compound propantheline, provide a foundational resource for researchers in this area.

References

- 1. Comparison of the effects of this compound bromide (banthine) and atropine on the secretory responses of vagally innervated and vagally denervated gastric pouches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. Effect of pharmacologically induced smooth muscle activation on permeability in murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of intravenous infusion of propantheline bromide on gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organ bath study - Smooth muscle | BioRender Science Templates [biorender.com]

- 7. Pharmacological Modification of Gastric Emptying: Effects of Propantheline and Metoclopromide on Paracetamol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Continuous recording of acid gastric secretion in the rat. | Semantic Scholar [semanticscholar.org]

- 12. Continuous recording of acid gastric secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Methantheline for Hyperhidrosis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research surrounding the use of methantheline bromide for the treatment of hyperhidrosis. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the quantitative outcomes of clinical trials, the experimental protocols employed, and the underlying physiological mechanisms of action. This document synthesizes key findings to facilitate further investigation and development in the field of systemic treatments for excessive sweating.

Executive Summary

Hyperhidrosis, a condition characterized by excessive sweating beyond thermoregulatory needs, can significantly impair a patient's quality of life. Systemic anticholinergic agents, such as this compound bromide, represent a therapeutic option for managing this condition. This guide focuses on the clinical evidence for this compound bromide, with a primary emphasis on a significant multicenter, randomized, placebo-controlled clinical trial. The data presented herein demonstrates the efficacy of this compound bromide in reducing sweat production, particularly in axillary hyperhidrosis, and details the associated side effect profile. Furthermore, this guide outlines the methodologies used in these pivotal studies and illustrates the relevant physiological pathways to provide a robust resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data from a pivotal multicenter, randomized, placebo-controlled trial investigating the efficacy and safety of this compound bromide for axillary and palmar hyperhidrosis.[1][2][3]

Table 1: Efficacy of this compound Bromide in Axillary Hyperhidrosis[1][2]

| Outcome Measure | This compound Bromide (50 mg TID) | Placebo | p-value |

| Baseline Mean Axillary Sweat Production (mg/5 min) | 168 | 161 | - |

| Day 28 Mean Axillary Sweat Production (mg/5 min) | 99 | 130 | 0.004 |

| Reduction in Sweat Production | 41% | 19% | 0.0013 |

| Baseline Mean Hyperhidrosis Disease Severity Score (HDSS) | 3.2 | 3.2 | - |

| Day 28 Mean HDSS | 2.4 | 2.7 | 0.002 |

| Baseline Mean Dermatology Life Quality Index (DLQI) | 16.4 | 17.0 | - |

| Day 28 Mean DLQI | 9.7 | 12.2 | 0.003 |

Table 2: Efficacy of this compound Bromide in Palmar Hyperhidrosis[4]

| Outcome Measure | This compound Bromide | Placebo | Finding |

| Palmar Sweat Production | No significant difference | No significant difference | The study found no statistically significant differences in palmar sweat reduction between the this compound bromide and placebo groups. |

Table 3: Adverse Events[1][2]

| Adverse Event | This compound Bromide (Events) | Placebo (Events) |

| Dry Mouth | 88 | 28 |

Experimental Protocols

This section details the methodologies employed in the key clinical trial assessing this compound bromide for hyperhidrosis.

Study Design

The primary study was a multicenter, randomized, double-blind, placebo-controlled clinical trial.[1][2]

Participant Selection

-

Inclusion Criteria: Patients diagnosed with axillary or palmar-axillary hyperhidrosis. A key quantitative inclusion criterion was a sweat production of greater than 50 mg in 5 minutes as measured by gravimetry.[1][2]

-

Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.

Treatment Regimen

Participants were randomly assigned to receive either:

-

This compound Bromide: 50 mg administered three times a day (TID).

-

Placebo: An identical-appearing inactive substance administered on the same schedule.

The treatment duration was 28 ± 1 days.[1][2]

Efficacy and Safety Assessments

-

Primary Outcome Measure: The main outcome was the reduction in sweat production, which was quantified using gravimetry on day 28 ± 1.[1][2]

-

Secondary Outcome Measures:

-

Hyperhidrosis Disease Severity Score (HDSS): A patient-reported outcome measure to assess the severity of their hyperhidrosis.

-

Dermatology Life Quality Index (DLQI): A questionnaire to evaluate the impact of the skin condition on the patient's quality of life.

-

-

Safety Assessment: The frequency and severity of adverse events were monitored and recorded throughout the study. The most frequently reported adverse event was dry mouth.[1][2]

Gravimetric Measurement of Sweat Production

Gravimetry is a standard method for quantifying sweat output. The general protocol is as follows:

-

Acclimatization: The patient rests in a room with a standardized temperature and humidity for a defined period to ensure a stable baseline state.

-

Area Preparation: The target area (e.g., axilla) is carefully dried.

-

Filter Paper Application: A pre-weighed piece of absorbent filter paper is placed on the target area for a specific duration (in the key trial, this was 5 minutes).

-

Post-Application Weighing: The filter paper is removed and weighed again.

-

Calculation: The change in weight of the filter paper corresponds to the amount of sweat produced during the specified time.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Eccrine Sweat Glands

This compound bromide is an anticholinergic agent. It exerts its effect by competitively inhibiting the binding of acetylcholine to muscarinic receptors on eccrine sweat glands. This blockage prevents the intracellular signaling cascade that leads to sweat production.

Caption: Anticholinergic Action of this compound on Sweat Glands.

Experimental Workflow of the Multicenter Clinical Trial

The following diagram illustrates the workflow of the key clinical trial investigating this compound for hyperhidrosis.

Caption: Clinical Trial Workflow for this compound in Hyperhidrosis.

Discussion and Future Directions

The available evidence from a robust, multicenter, randomized, placebo-controlled trial indicates that oral this compound bromide at a dose of 50 mg three times daily is an effective and safe treatment for axillary hyperhidrosis.[1][2] The statistically significant reductions in sweat production, as measured by gravimetry, and the improvements in patient-reported outcomes (HDSS and DLQI) underscore its clinical utility. However, the lack of significant efficacy in palmar hyperhidrosis suggests a site-specific effect that warrants further investigation.[4] The most common adverse event, dry mouth, is a known side effect of anticholinergic medications and was significantly more frequent in the this compound group.[1][2]

Future research should aim to elucidate the differential effects of this compound on axillary versus palmar sweat glands. Further studies could also explore dose-optimization to balance efficacy and tolerability. Long-term safety and efficacy data are also needed to establish the role of this compound in the chronic management of hyperhidrosis. Additionally, comparative effectiveness studies against other systemic and topical anticholinergics would provide valuable information for clinical decision-making. The development of novel drug delivery systems to target this compound to specific areas could also be a promising avenue to minimize systemic side effects.

References

- 1. Mechanisms and controllers of eccrine sweating in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neural control of sweat secretion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of this compound bromide (Vagantin(®) ) in axillary and palmar hyperhidrosis: results from a multicenter, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gravimetry in sweating assessment in primary hyperhidrosis and healthy individuals | springermedizin.de [springermedizin.de]

A Technical Guide to the Basic Research Applications of Methantheline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methantheline is a synthetic quaternary ammonium compound classified as a non-selective muscarinic acetylcholine receptor antagonist. Historically used for the treatment of peptic ulcers and gastrointestinal hypermotility, its application in clinical practice has largely been superseded by more selective agents. However, this compound remains a valuable tool in basic and preclinical research for investigating the role of the cholinergic system in various physiological processes. Its ability to antagonize muscarinic receptors, particularly the M3 subtype, makes it a useful pharmacological agent for studying smooth muscle contraction, glandular secretion, and autonomic neurotransmission. This guide provides an in-depth overview of the core basic research applications of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Introduction

This compound bromide, a synthetic antimuscarinic agent, functions by competitively inhibiting the binding of acetylcholine to muscarinic receptors.[1][2][3] These receptors are G-protein coupled receptors integral to the parasympathetic nervous system, modulating a wide array of functions including smooth muscle tone, heart rate, and glandular secretions.[1] this compound's primary action is the blockade of these receptors, leading to a reduction in parasympathetic activity.[1][3]

As a quaternary ammonium compound, this compound possesses a permanent positive charge, which limits its ability to cross the blood-brain barrier. This property confines its effects primarily to the peripheral nervous system, making it a useful tool for studying peripheral cholinergic mechanisms without significant central nervous system confounding effects. Its principal research applications lie in the fields of gastroenterology, urology, and respiratory physiology, where it is used to probe the function of muscarinic receptors in organ systems such as the gastrointestinal tract, urinary bladder, and airways.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors. While it is considered non-selective, it demonstrates a notable affinity for all five muscarinic receptor subtypes (M1-M5).[4][5] Its most well-characterized physiological effects, such as the inhibition of smooth muscle contraction and glandular secretion, are primarily mediated through the antagonism of the M3 muscarinic receptor.[3]

M3 Muscarinic Receptor Signaling Pathway

The M3 receptor is coupled to the Gq/11 family of G-proteins. Upon binding of an agonist like acetylcholine, the Gq alpha subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chain kinase (MLCK). Activated MLCK then phosphorylates the myosin light chain, initiating smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine to the M3 receptor, prevents the initiation of this signaling cascade.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with muscarinic receptors and its functional effects.

Table 1: Muscarinic Receptor Binding Affinities of this compound

This table presents the binding affinities of this compound for the five human muscarinic receptor subtypes (hM1-hM5). The data is derived from competition binding assays.[4][5]

| Receptor Subtype | logKI (± S.E.) | logKB (± S.E.) |

| hM1 | 8.68 ± 0.14 | 9.53 ± 0.05 |

| hM2 | 8.27 ± 0.07 | 8.79 ± 0.06 |

| hM3 | 8.71 ± 0.15 | 8.43 ± 0.04 |

| hM4 | 8.25 ± 0.11 | 9.33 ± 0.05 |

| hM5 | 8.58 ± 0.07 | 8.80 ± 0.05 |

| KI = Inhibition constant; KB = Dissociation constant of an antagonist. Values are presented as the negative logarithm (log). |

Table 2: Functional Potency of this compound

This table includes the half-maximal effective concentration (EC50) of this compound for a key physiological response.

| Parameter | Species | Tissue/System | Value |

| EC50 (Salivation Reduction) | Human | Salivary Glands | 5.5 ng/mL |

| EC50 = Half-maximal effective concentration.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments where this compound can be utilized as a research tool.

In Vitro Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)

This protocol is used to assess the antagonistic effect of this compound on agonist-induced smooth muscle contractions.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in Krebs-Henseleit solution. A 2-3 cm longitudinal segment is prepared and cleared of mesenteric attachments.

-

Mounting: The ileum strip is suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. One end of the tissue is attached to a fixed hook and the other to an isometric force transducer. An initial tension of 1 g is applied.

-

Equilibration: The tissue is allowed to equilibrate for 60 minutes, with the Krebs-Henseleit solution being replaced every 15 minutes.

-

Control Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for a muscarinic agonist such as Acetylcholine (ACh) or Carbachol. The agonist is added to the organ bath in increasing concentrations (e.g., 10-9 M to 10-3 M), and the contractile response is recorded after each addition until a maximal response is achieved.

-

Washout: The tissue is washed repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.

-

Antagonist Incubation: this compound is added to the organ bath at a specific concentration (e.g., 10-8 M) and incubated for 30 minutes.

-

Agonist CRC in the Presence of Antagonist: The cumulative CRC for the agonist is repeated in the presence of this compound.

-

Data Analysis: The rightward shift of the agonist CRC in the presence of this compound is used to determine the potency of this compound as an antagonist. A Schild plot analysis can be performed to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

In Vivo Salivary Secretion Assay (Rat Model)

This protocol measures the inhibitory effect of this compound on pilocarpine-induced salivation.

Methodology:

-

Animal Preparation: A male Wistar rat (250-300 g) is anesthetized (e.g., with urethane, 1.25 g/kg, i.p.).

-

Saliva Collection Setup: A pre-weighed cotton ball is placed in the sublingual pouch of the anesthetized rat.

-

This compound Administration: this compound is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses. A vehicle control group should also be included.

-

Pre-treatment Period: A period of time (e.g., 15 minutes) is allowed for the this compound to distribute and exert its effect.

-

Induction of Salivation: Salivation is stimulated by the administration of a muscarinic agonist, such as pilocarpine (e.g., 4 mg/kg, i.p.).

-

Saliva Collection: Saliva is collected on the cotton ball for a defined period (e.g., 15 minutes).

-

Measurement: The cotton ball is removed and weighed. The amount of saliva secreted is determined by the change in weight.

-

Data Analysis: The dose-dependent inhibition of pilocarpine-induced salivation by this compound is calculated, and an IC50 value (the concentration of this compound that causes 50% inhibition of the maximal salivary response) can be determined.

Conclusion

This compound, despite its limited clinical use today, remains a cornerstone tool for the basic research scientist. Its well-characterized, non-selective antagonistic action at muscarinic receptors, combined with its peripheral selectivity, allows for the targeted investigation of cholinergic signaling in a variety of organ systems. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in experimental designs aimed at elucidating the complex roles of the parasympathetic nervous system in health and disease. As research continues to unravel the nuances of muscarinic receptor subtype function, the utility of broadly acting antagonists like this compound in providing a foundational understanding of cholinergic control will persist.

References